molecular formula C11H17ClN4O B13848348 N-Methyl-5-(piperazin-1-yl)picolinamide hydrochloride

N-Methyl-5-(piperazin-1-yl)picolinamide hydrochloride

Cat. No.: B13848348
M. Wt: 256.73 g/mol
InChI Key: BMSCRHCHPLBUDN-UHFFFAOYSA-N
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Description

N-Methyl-5-(piperazin-1-yl)picolinamide hydrochloride is a chemical compound with the molecular formula C11H17ClN4O and a molecular weight of 256.73 g/mol . This compound is known for its unique structure, which includes a piperazine ring and a picolinamide moiety. It is often used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5-(piperazin-1-yl)picolinamide hydrochloride typically involves the reaction of N-methylpicolinamide with piperazine in the presence of hydrochloric acid. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-(piperazin-1-yl)picolinamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the picolinamide moiety.

    Reduction: Reduced forms of the piperazine ring.

    Substitution: Substituted derivatives at the piperazine ring.

Scientific Research Applications

N-Methyl-5-(piperazin-1-yl)picolinamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-5-(piperazin-1-yl)picolinamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-5-(piperazin-1-yl)picolinamide
  • N-Methyl-5-(1-piperazinyl)pyridine-2-carboxamide
  • N-Methyl-5-piperazin-1-ylpyridine-2-carboxamide

Uniqueness

N-Methyl-5-(piperazin-1-yl)picolinamide hydrochloride is unique due to its specific combination of a piperazine ring and a picolinamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H17ClN4O

Molecular Weight

256.73 g/mol

IUPAC Name

N-methyl-5-piperazin-1-ylpyridine-2-carboxamide;hydrochloride

InChI

InChI=1S/C11H16N4O.ClH/c1-12-11(16)10-3-2-9(8-14-10)15-6-4-13-5-7-15;/h2-3,8,13H,4-7H2,1H3,(H,12,16);1H

InChI Key

BMSCRHCHPLBUDN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=C(C=C1)N2CCNCC2.Cl

Origin of Product

United States

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